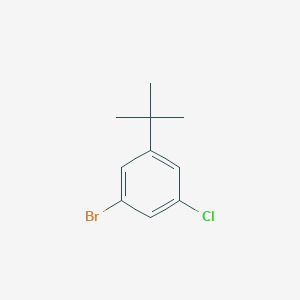

3-Bromo-5-chloro-tert-butylbenzene

Description

Contextualizing 3-Bromo-5-chloro-tert-butylbenzene within Polysubstituted Arenes

This compound is a polysubstituted arene featuring three distinct substituents: a bromine atom, a chlorine atom, and a tert-butyl group. The arrangement of these groups on the benzene (B151609) ring gives rise to a unique set of properties and reactivity, making it a valuable subject for study in organic synthesis. The presence of two different halogen atoms and a bulky alkyl group presents both opportunities and challenges for chemists seeking to utilize this compound as a building block for more complex molecules. The strategic placement of these substituents influences the electronic and steric environment of the aromatic ring, thereby dictating its behavior in chemical reactions.

Significance of Dihalo- and Alkyl-Substituted Benzene Frameworks in Contemporary Chemical Research

Dihalo- and alkyl-substituted benzene frameworks are of significant importance in contemporary chemical research. The halogen atoms serve as versatile functional handles, enabling a wide range of transformations such as cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions are fundamental to the construction of complex molecular architectures found in many biologically active compounds and advanced materials.

The alkyl group, in this case, a tert-butyl group, also plays a crucial role. Its bulky nature exerts significant steric influence, which can direct the regioselectivity of subsequent reactions on the aromatic ring. varsitytutors.comstackexchange.com Furthermore, the electron-donating nature of the tert-butyl group influences the reactivity of the benzene ring towards electrophilic substitution. stackexchange.com The interplay of these electronic and steric effects in dihalo-alkyl-substituted benzenes makes them valuable scaffolds for investigating reaction mechanisms and for the targeted synthesis of novel compounds.

Overview of Synthetic and Mechanistic Challenges in Halogenated Aromatic Systems

The synthesis and manipulation of halogenated aromatic systems are not without their challenges. A primary difficulty lies in achieving regioselectivity, that is, controlling the precise placement of halogen atoms and other substituents on the aromatic ring. fiveable.me The synthesis of a specific isomer like this compound requires a carefully planned synthetic strategy to avoid the formation of unwanted isomers.

Mechanistically, the halogenation of aromatic compounds involves the generation of a highly reactive electrophile, and the reaction conditions must be carefully controlled to prevent side reactions. masterorganicchemistry.com In polysubstituted systems, the existing substituents can either activate or deactivate the ring towards further substitution and direct the incoming electrophile to specific positions. fiveable.me Understanding and predicting these directing effects, especially in the presence of multiple and sometimes competing substituents, is a key mechanistic challenge. Furthermore, the steric hindrance imposed by bulky groups like the tert-butyl group can significantly impact reaction rates and product distributions. libretexts.orglibretexts.org

Physicochemical Properties and Spectroscopic Data of this compound

The following tables provide a summary of the known physicochemical properties and available spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1263377-20-3 | oakwoodchemical.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₂BrCl | oakwoodchemical.comsigmaaldrich.com |

| Molecular Weight | 247.56 g/mol | bldpharm.com |

| Physical Form | Solid or liquid | sigmaaldrich.com |

| Storage Temperature | Room temperature, sealed in dry conditions | sigmaaldrich.com |

| IUPAC Name | 1-Bromo-3-chloro-5-tert-butylbenzene | sigmaaldrich.com |

Table 2: Spectroscopic Data

| Spectroscopic Data | Information | Source |

| SMILES Code | ClC1=CC(Br)=CC(C(C)(C)C)=C1 | bldpharm.com |

| InChI Code | 1S/C10H12BrCl/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | sigmaaldrich.com |

| InChI Key | SAYKHJKPYKRMAG-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of polysubstituted benzenes like this compound requires careful consideration of the directing effects of the substituents. fiveable.me A plausible synthetic route would likely involve a multi-step sequence.

One potential approach could be the Friedel-Crafts alkylation of 1-bromo-3-chlorobenzene (B44181) with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chegg.com In this scenario, the bromine and chlorine atoms are meta-directing deactivators. However, the electrophilic substitution would likely occur at the position least sterically hindered and electronically deactivated, which would be the 5-position.

Alternatively, one could start with tert-butylbenzene (B1681246) and perform sequential halogenation reactions. The tert-butyl group is an ortho-, para-director. stackexchange.com Due to the significant steric hindrance of the tert-butyl group, electrophilic attack at the ortho positions is disfavored, leading to a preference for para-substitution. varsitytutors.com To achieve the desired 3,5-dihalo substitution pattern, a more complex strategy involving blocking groups or a multi-step synthesis starting from a different precursor might be necessary. youtube.com For instance, the synthesis of 1-bromo-3,5-dichlorobenzene (B43179) has been achieved through a multi-step process starting from acetanilide. google.com A similar approach, with modifications to introduce the tert-butyl group at an appropriate stage, could potentially be adapted.

The reactivity of this compound is largely dictated by the presence of the two halogen atoms. These C-Br and C-Cl bonds can participate in various cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, to form new carbon-carbon bonds. youtube.com These reactions are powerful tools for constructing more complex molecules and are a cornerstone of modern synthetic chemistry. The different reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in oxidative addition to a palladium catalyst) could potentially allow for selective functionalization at one of the halogenated positions.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-tert-butyl-5-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYKHJKPYKRMAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Pathways of 3 Bromo 5 Chloro Tert Butylbenzene

Electrophilic Aromatic Substitution Reactions on 3-Bromo-5-chloro-tert-butylbenzene.msu.edubenchchem.com

The directing effects of the substituents on the this compound ring are cumulative. Both halogen atoms and the alkyl group are ortho-, para- directors. stackexchange.commsu.edu Let's analyze the directing influence on the available positions (C2, C4, C6):

tert-Butyl group (at C1): Directs to positions 2, 4, and 6.

Bromo group (at C3): Directs to positions 2, 4, and 6.

Chloro group (at C5): Directs to positions 4, 6, and 2.

All three substituents reinforce the direction of electrophilic attack to the positions ortho and para to the tert-butyl group (C2, C4, C6). However, the large size of the tert-butyl group creates significant steric hindrance at the adjacent ortho positions (C2 and C6). ucalgary.ca Consequently, electrophilic substitution is overwhelmingly favored at the less sterically hindered C4 position, which is para to the tert-butyl group and ortho to both the bromo- and chloro-substituents.

For example, in the nitration of tert-butylbenzene (B1681246), the product distribution is heavily skewed towards the para isomer due to steric hindrance at the ortho positions. libretexts.org A similar outcome is expected for the halogenation, nitration, or alkylation of this compound.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-3-chloro-5-tert-butyl-2-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1,2-Dibromo-5-chloro-3-tert-butylbenzene |

The rate of electrophilic aromatic substitution is influenced by both electronic and steric factors.

Therodynamically, the substitution at the C4 position is the most favorable as it minimizes steric repulsion in the product molecule. While the arenium ion intermediates leading to ortho and para products are generally more stable than the one for meta attack (due to resonance stabilization involving the alkyl group), the steric cost of ortho substitution makes the pathway to the para product the lowest in energy. libretexts.org

Nucleophilic Substitution Reactions Involving Halogen Atoms.msu.edunih.govlibretexts.org

Nucleophilic aromatic substitution (SNA_r) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction is generally less common than EAS and requires specific conditions.

Aryl halides are typically unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. libretexts.org However, substitution can occur through two main mechanisms:

Addition-Elimination (SNA_r): This pathway is facilitated by the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. Since this compound lacks such activating groups, this mechanism is highly unfavorable and would require extremely harsh conditions, such as high temperatures and pressures. philadelphia.edu.jolibretexts.org

Elimination-Addition (Benzyne Mechanism): In the presence of a very strong base like sodium amide (NaNH₂), an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate, which is then attacked by a nucleophile. philadelphia.edu.jolibretexts.org This pathway is also unlikely under normal conditions and would lead to a mixture of products.

Given the substitution pattern of this compound, significant energy input and potent reagents would be needed to force a nucleophilic substitution on either halogen.

The electronic and steric properties of the tert-butyl group significantly impact the feasibility of SNA_r.

Electronic Influence: The tert-butyl group is electron-donating. stackexchange.com Electron-donating groups increase the electron density on the aromatic ring, which destabilizes the negatively charged Meisenheimer complex intermediate required for the addition-elimination mechanism. libretexts.orgyoutube.com This deactivating effect makes nucleophilic substitution even more difficult than on an unsubstituted chlorobenzene (B131634) or bromobenzene (B47551) ring.

Steric Influence: While the tert-butyl group is not directly adjacent to the halogens, its bulk can still influence the approach of a nucleophile, particularly in the context of the benzyne mechanism, potentially affecting the regioselectivity of the subsequent addition step.

Cross-Coupling Reactions of this compound.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon bonds and are highly effective with aryl halides. researchgate.netangenechemical.com For this compound, these reactions offer a pathway for selective functionalization.

The reactivity of aryl halides in these catalytic cycles generally follows the order: I > Br > Cl > F. This difference in reactivity allows for selective cross-coupling at the more reactive C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled. researchgate.net For instance, a Suzuki coupling using a boronic acid in the presence of a palladium catalyst and a base would be expected to primarily yield the 3-Aryl-5-chloro-tert-butylbenzene product. Subsequent coupling at the chlorine position would require more forcing conditions. This selective reactivity makes this compound a useful building block in multi-step organic synthesis. angenechemical.comrsc.org

Table 2: Expected Selectivity in Palladium-Catalyzed Cross-Coupling

| Reaction Name | Reagents | Expected Major Product |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 3-Aryl-5-chloro-tert-butylbenzene |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | 3-Aryl-5-chloro-tert-butylbenzene |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, the differential reactivity of the bromine and chlorine substituents allows for selective functionalization. Generally, the carbon-bromine bond is more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bond. This selectivity is a cornerstone of its use in sequential cross-coupling reactions.

Research has shown that various palladium catalysts and ligand systems can be employed to facilitate these transformations. For instance, in Suzuki-Miyaura coupling reactions, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, is used to couple the aryl halide with a boronic acid or ester. Similarly, in Stille coupling, an organotin reagent is utilized. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and selectivity.

For dihalogenated arenes like this compound, the reaction can be directed to occur preferentially at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of complex, polysubstituted aromatic compounds. The bulky tert-butyl group can also exert steric influence on the reaction, potentially affecting the approach of the catalyst and coupling partner to the adjacent halogenated positions.

Recent advancements in catalyst design, such as the use of highly active and sterically hindered phosphine ligands, have enabled cross-coupling reactions to proceed under milder conditions and with a broader range of substrates. These developments are crucial for enhancing the utility of this compound as a building block in organic synthesis.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Catalyst/Ligand | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acid | Biaryl |

| Stille | Pd(PPh₃)₄ | Organostannane | Aryl-substituted compound |

| Heck | Pd(OAc)₂/phosphine ligand | Alkene | Aryl-substituted alkene |

| Buchwald-Hartwig | Pd₂ (dba)₃/phosphine ligand | Amine | Arylamine |

Chemoselective Functionalization of Dihalogenated Arenes

The presence of two different halogen atoms on the benzene (B151609) ring of this compound opens up avenues for chemoselective functionalization. The greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions is a well-established principle that allows for selective substitution. This difference in reactivity stems from the lower bond dissociation energy of the C-Br bond.

By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, chemists can selectively target the bromine atom for substitution while leaving the chlorine atom untouched. This allows for the sequential introduction of different functional groups onto the aromatic ring. For example, a Suzuki or Stille coupling can be performed at the C-Br position, followed by a subsequent coupling reaction at the C-Cl position under more forcing conditions or with a more active catalyst system.

This stepwise approach is highly valuable for the synthesis of complex molecules where precise control over the substitution pattern is required. The tert-butyl group, due to its steric bulk, can also influence the regioselectivity of these reactions, although its effect is primarily on the adjacent positions. The ability to perform selective, sequential cross-coupling reactions on dihalogenated arenes like this compound has significantly expanded the toolbox of synthetic organic chemists.

Ligand Design and Catalyst Optimization for Selective Transformations

The success of selective cross-coupling reactions with substrates like this compound is heavily dependent on the design of the palladium catalyst and, more specifically, the ancillary ligands. Ligands play a crucial role in tuning the electronic and steric properties of the palladium center, thereby influencing its reactivity, stability, and selectivity.

For chemoselective transformations of dihalogenated arenes, ligands that promote oxidative addition at the C-Br bond over the C-Cl bond are highly desirable. Electron-rich and sterically bulky phosphine ligands, such as those of the Buchwald and Hartwig type, have proven to be particularly effective. tcichemicals.com These ligands stabilize the palladium(0) species and facilitate the oxidative addition step. The steric bulk of the ligand can also help to prevent catalyst decomposition and promote reductive elimination, leading to higher turnover numbers and yields.

Furthermore, the development of N-heterocyclic carbene (NHC) ligands has provided another powerful class of ligands for palladium-catalyzed cross-coupling. NHCs are strong sigma-donors and form very stable complexes with palladium, often exhibiting high catalytic activity for the activation of less reactive C-Cl bonds. This allows for a two-step functionalization strategy, where a less reactive ligand system is used for the initial C-Br coupling, followed by a more active NHC-based catalyst for the subsequent C-Cl coupling.

Catalyst optimization also involves fine-tuning the reaction parameters, including the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), base, solvent, and temperature, to achieve the desired selectivity and yield.

Table 2: Common Ligands for Selective Cross-Coupling

| Ligand Type | Examples | Key Features |

| Buchwald-type phosphines | SPhos, XPhos, RuPhos | Electron-rich, sterically bulky |

| Hartwig-type phosphines | Johnphos, BrettPhos | Biphenyl-based, sterically demanding |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, form stable complexes |

Radical Reactions and Photochemical Transformations

While less common than palladium-catalyzed reactions, photochemical methods can also be employed to functionalize aryl halides. Photochemical dehalogenation typically involves the irradiation of the aryl halide in the presence of a hydrogen donor. The process is initiated by the absorption of a photon by the aryl halide, leading to the formation of an excited state. This excited molecule can then undergo homolytic cleavage of the carbon-halogen bond to generate an aryl radical and a halogen radical.

The resulting aryl radical can then abstract a hydrogen atom from a suitable donor, such as a solvent or an added reagent, to yield the dehalogenated product. In the case of this compound, the relative ease of cleavage of the C-Br bond compared to the C-Cl bond suggests that selective debromination could be achieved under controlled photochemical conditions. The efficiency and selectivity of photochemical dehalogenation can be influenced by factors such as the wavelength of light used, the nature of the solvent, and the presence of photosensitizers or electron donors.

The tert-butyl group on the benzene ring of this compound exerts a significant steric effect that can inhibit reactions at the benzylic positions of any adjacent alkyl substituents. rsc.orglibretexts.org While the parent compound itself does not have a benzylic position, this principle is important when considering derivatives or related structures.

Benzylic radical reactions, such as free-radical bromination with N-bromosuccinimide (NBS), typically proceed through the formation of a resonance-stabilized benzylic radical. khanacademy.org However, the bulky tert-butyl group can sterically hinder the approach of the radical initiator and the abstracting species to the benzylic hydrogens. rsc.orglibretexts.org This steric hindrance raises the activation energy for benzylic hydrogen abstraction, making the reaction less favorable compared to substrates with smaller substituents. In some cases, this steric inhibition can be so pronounced that it effectively prevents benzylic radical reactions from occurring at a practical rate. rsc.org

Ipso-Substitution and Dealkylation Reactions

Ipso-substitution is a type of electrophilic aromatic substitution where an incoming electrophile displaces a substituent other than a hydrogen atom. libretexts.org In the case of this compound, the tert-butyl group can be susceptible to ipso-substitution under certain reaction conditions. libretexts.org For example, nitration of some alkylbenzenes can lead to the displacement of the alkyl group by a nitro group. libretexts.org

Substitution of tert-Butyl Group under Halogenation Conditions

The tert-butyl group, while generally considered a stable substituent in electrophilic aromatic substitution reactions, can be susceptible to displacement under certain halogenation conditions. This phenomenon, known as ipso-substitution, involves the electrophilic attack at the carbon atom of the benzene ring that is already bonded to the tert-butyl group.

Under typical electrophilic halogenation conditions, which involve a halogen (such as Br₂ or Cl₂) and a Lewis acid catalyst (like FeBr₃ or AlCl₃), the reaction with this compound can lead to a mixture of products. libretexts.org While substitution at the hydrogen-bearing positions of the ring is expected, the possibility of replacing the tert-butyl group also exists.

The likelihood of ipso-substitution of the tert-butyl group is influenced by several factors. Steric hindrance provided by the bulky tert-butyl group can sometimes direct the incoming electrophile to the already substituted position. canterbury.ac.nz Furthermore, the conditions of the reaction, such as the nature of the halogenating agent and the solvent, can play a crucial role. For instance, bromination of 1,3,5-tri-tert-butylbenzene (B73737) has been shown to yield a significant amount of product resulting from ipso-substitution, where a tert-butyl group is replaced by a bromine atom. canterbury.ac.nz This suggests that under favorable conditions, the tert-butyl group on this compound could also be displaced.

The plausible outcome of the halogenation of this compound leading to the substitution of the tert-butyl group would be the formation of 1,3-dibromo-5-chlorobenzene (B31355) or 1-bromo-3,5-dichlorobenzene (B43179), depending on the halogenating agent used.

Table 1: Potential Products of Ipso-Halogenation of this compound

| Starting Material | Halogenating Agent | Major Ipso-Substitution Product |

| This compound | Bromine (Br₂) | 1,3-Dibromo-5-chlorobenzene |

| This compound | Chlorine (Cl₂) | 1-Bromo-3,5-dichlorobenzene |

Mechanistic Insights into Ipso-Attack

The mechanism of ipso-attack on this compound during halogenation involves the formation of a carbocation intermediate, often referred to as an arenium ion or sigma complex.

The key steps of the mechanism are as follows:

Generation of the Electrophile: The Lewis acid catalyst reacts with the halogen molecule (X₂) to generate a more potent electrophile (X⁺).

FeX₃ + X₂ → [FeX₄]⁻ + X⁺

Ipso-Attack: The electrophile (X⁺) attacks the carbon atom of the benzene ring that is bonded to the tert-butyl group. This attack is in contrast to the typical attack at a C-H bond. This step results in the formation of a resonance-stabilized carbocation, the arenium ion. The positive charge in this intermediate is delocalized across the aromatic ring.

Loss of the Leaving Group: The arenium ion can then follow one of two main pathways:

Reversion to Starting Material: The electrophile can be eliminated, leading back to the starting materials.

Elimination of the tert-Butyl Cation: This is the productive pathway for ipso-substitution. The tert-butyl group is eliminated as a stable tert-butyl cation ((CH₃)₃C⁺). This step is facilitated by the stability of the tertiary carbocation. The departure of the tert-butyl cation restores the aromaticity of the ring.

Formation of Byproducts: The eliminated tert-butyl cation can then undergo further reactions, such as reacting with the counter-ion ([FeX₄]⁻) or the solvent.

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond-making and bond-breaking events is fundamental to controlling chemical reactions. For aromatic compounds, several key mechanisms are operative.

Electrophilic Aromatic Substitution: Role of σ-Complexes and π-Complexes

Electrophilic Aromatic Substitution (EAS) is the principal mechanism for introducing functional groups onto a benzene (B151609) ring. msu.edu The reaction of benzene with an electrophile results in the substitution of a hydrogen atom. libretexts.org For a molecule like 3-Bromo-5-chloro-tert-butylbenzene, this process is central to the introduction of the bromine and chlorine atoms.

The mechanism is generally understood to proceed in two main steps, often preceded by the formation of a transient intermediate. msu.edulibretexts.org

π-Complex Formation: Initially, the electron-rich π-system of the aromatic ring interacts with the electrophile (e.g., Br⁺) to form a weak, non-covalent association known as a π-complex. youtube.com In this complex, the electrophile is loosely attracted to the face of the benzene ring without the formation of a formal bond. youtube.com

σ-Complex (Arenium Ion) Formation: The π-complex can then collapse into a much more stable, true chemical intermediate called a σ-complex, or arenium ion. youtube.comyoutube.com In this step, a pair of π-electrons from the benzene ring forms a new sigma bond with the electrophile. msu.edulibretexts.org This disrupts the ring's aromaticity and creates a resonance-stabilized carbocation. The formation of this σ-complex is the slow, rate-determining step of the reaction. msu.edulibretexts.org

Deprotonation: To restore the highly stable aromatic system, a weak base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. libretexts.orgkhanacademy.org This final step is fast and exothermic, as it regenerates the aromatic ring. youtube.com

The stability of the intermediate σ-complex is a critical factor. For substituted benzenes, the position of attack is determined by the electronic effects of the substituents already present on the ring, which can stabilize or destabilize the positive charge of the arenium ion through resonance or inductive effects.

Addition-Elimination Pathways in Halogenation

The term "addition-elimination" can describe two distinct processes in aromatic chemistry. While it is most famously associated with Nucleophilic Aromatic Substitution (SNA_r), the fundamental steps of Electrophilic Aromatic Substitution (EAS) can also be viewed through this lens.

In the context of electrophilic halogenation to form a compound like this compound, the mechanism is effectively an addition of an electrophile followed by the elimination of a proton. msu.edumasterorganicchemistry.com

Addition Step: The aromatic ring attacks the electrophile, leading to the addition of the electrophile to the ring and the formation of the σ-complex intermediate. libretexts.orgucalgary.ca This step temporarily breaks the aromaticity.

Elimination Step: A proton (H⁺) is then eliminated from the σ-complex to restore the aromatic π-system, yielding the final substituted product. libretexts.orgucalgary.ca

It is important to distinguish this from the classical addition-elimination mechanism of nucleophilic substitution. The latter involves the attack of a strong nucleophile on an aromatic ring that is typically activated by potent electron-withdrawing groups (like -NO₂). ucalgary.ca This forms a negatively charged intermediate (a Meisenheimer complex), from which a leaving group is subsequently eliminated. ucalgary.ca This pathway is not typically involved in the synthesis of this compound from less substituted precursors.

Chain Mechanisms in Radical and Photochemical Processes

While EAS is the dominant pathway for aromatic halogenation under ionic conditions (using a Lewis acid catalyst), radical mechanisms can be initiated under different conditions, such as in the presence of UV light (photochemistry) or radical initiators. youtube.com These reactions proceed via a chain mechanism consisting of three distinct stages:

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br₂) into two halogen radicals (2 Br•) using energy from light. youtube.com

Propagation: This stage involves a series of self-sustaining steps. A bromine radical might abstract a hydrogen atom from the benzene ring to form a phenyl radical and HBr. This phenyl radical then reacts with another Br₂ molecule to form the brominated benzene product and a new bromine radical, which can continue the chain.

Termination: The chain reaction ceases when radicals combine with each other, for instance, when two bromine radicals combine to reform Br₂.

For this compound, the tert-butyl group itself lacks benzylic hydrogens, which are typically the most susceptible to radical halogenation. youtube.com Therefore, a radical mechanism would involve direct interaction with the aromatic ring C-H bonds, a process that generally requires more energy than benzylic halogenation. Photochemical methods are also employed in the synthesis of α-haloboronates, demonstrating the utility of radical reactions in creating functionalized organic synthons. nih.gov

Computational Chemistry Approaches for Understanding Reactivity

Modern chemical research heavily relies on computational methods to model molecular behavior and predict reaction outcomes, providing insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) for Energy Profiles and Transition States

Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods in computational chemistry. wikipedia.org It is used to investigate the electronic structure of molecules and is particularly effective for calculating the energetics of chemical reactions. uotechnology.edu.iqnumberanalytics.com

By applying DFT, chemists can compute the potential energy surface for a reaction, which maps the energy of the system as reactants are converted into products. nih.gov This allows for the detailed study of reaction mechanisms. Key information obtained from these calculations includes:

Intermediate Stabilities: The energies of intermediates, such as the σ-complex in EAS, can be calculated to assess their stability.

Transition State Structures and Energies: DFT can locate the transition state—the highest energy point along the reaction coordinate—that connects reactants, intermediates, and products. researchgate.net The energy of the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Various "functionals" (approximations within the theory, like B3LYP or OPBE) are used, and their accuracy can be evaluated against experimental data or higher-level calculations. uotechnology.edu.iqnih.gov

Prediction of Regioselectivity using DFT and Reactivity Indices (e.g., Conceptual DFT, Electrostatic Potential Surfaces)

For a substituted benzene, a critical question is regioselectivity: where on the ring will the next substitution occur? Computational chemistry offers powerful tools to predict this.

σ-Complex Stability: A primary method for predicting regioselectivity involves using DFT to calculate the relative energies of all possible σ-complex intermediates that could be formed. acs.orgresearchgate.net The reaction pathway that proceeds through the lowest-energy (most stable) σ-complex is predicted to be the major one. acs.org This approach has proven to be quantitatively useful for predicting isomer distributions in aromatic substitution reactions. researchgate.net

Conceptual DFT and Reactivity Indices: A field known as Conceptual DFT provides a framework for understanding reactivity based on how the electron density of a molecule responds to changes. nih.gov It defines various indices that act as descriptors of reactivity:

Electrophilicity and Nucleophilicity: These indices quantify the ability of a molecule to accept or donate electrons, respectively. nih.gov

Parr Functions: These are local reactivity indices that can predict the most likely sites within a molecule for electrophilic or nucleophilic attack. nih.gov

Electrostatic Potential (ESP) Surfaces: The ESP surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. rsc.orgnih.gov It provides an intuitive picture of the charge distribution.

Regions of negative potential (typically colored red) are electron-rich and are attractive to electrophiles.

Regions of positive potential (typically colored blue) are electron-poor and are attractive to nucleophiles. By identifying the area of most negative potential on the aromatic ring of a molecule like 1-bromo-3-chlorobenzene (B44181), one can predict the most likely site for attack by an incoming electrophile (like a tert-butyl cation during Friedel-Crafts alkylation or Br⁺ during bromination). mdpi.com

These computational tools, from full energy profile calculations to the analysis of reactivity indices and ESP maps, provide a robust theoretical foundation for understanding and predicting the chemical behavior of this compound.

Data Tables

Table 1: Summary of Mechanistic Concepts

| Concept | Description | Role in Reaction of this compound |

| π-Complex | A weak, non-covalent association between an electrophile and the face of the aromatic π-system. youtube.com | An initial, transient intermediate formed before covalent bond formation in EAS. |

| σ-Complex (Arenium Ion) | A resonance-stabilized carbocation intermediate formed by the addition of an electrophile to the benzene ring, disrupting aromaticity. msu.edulibretexts.org | The key intermediate in Electrophilic Aromatic Substitution. Its stability determines the reaction rate and regioselectivity. |

| Addition-Elimination (EAS) | A two-step pathway where an electrophile adds to the ring, followed by the elimination of a proton to restore aromaticity. masterorganicchemistry.com | The primary mechanism for introducing the bromo and chloro substituents onto the benzene ring. |

| Radical Chain Mechanism | A multi-step process involving initiation, propagation, and termination stages, driven by radical species. youtube.com | A potential, though less common, pathway for halogenation under photochemical (UV light) conditions. |

| DFT Energy Profile | A computational plot of the potential energy of a system as it progresses along the reaction coordinate. nih.gov | Used to determine activation energies and the stability of intermediates, providing a quantitative understanding of the reaction mechanism. |

| ESP Surface | A map of the electrostatic potential on the molecule's surface, indicating electron-rich and electron-poor regions. nih.gov | Predicts the site of electrophilic attack by identifying the most electron-rich (negative potential) areas on the aromatic ring. |

Modeling Steric and Electronic Effects on Reaction Kinetics

The reaction kinetics of substituted aromatic compounds like this compound are intricately governed by the interplay of steric and electronic effects of the substituents. While specific kinetic modeling studies for this exact molecule are not extensively available in public literature, the principles can be understood by analyzing the individual contributions of the tert-butyl, bromo, and chloro groups.

Theoretical models, such as those based on quantitative structure-activity relationships (QSAR), can be employed to predict the reactivity of substituted benzenes. nih.gov These models often use descriptors that quantify the electronic (e.g., Hammett parameters) and steric (e.g., Taft's steric factor, E_s) properties of substituents. slideshare.net For this compound, any kinetic model would need to account for the additive and sometimes competing effects of its three substituents.

A comprehensive kinetic model for a reaction involving this compound would therefore incorporate parameters that describe:

The steric hindrance posed by the tert-butyl group.

The inductive and resonance effects of the bromo and chloro substituents.

The nature of the attacking reagent (electrophile or nucleophile) and the reaction conditions.

The following table illustrates the relative rates of nitration for benzene and some substituted benzenes, which can provide an insight into the electronic and steric effects of the individual substituents present in this compound.

Relative Rates of Nitration for Substituted Benzenes

| Compound | Substituent | Relative Rate of Nitration (compared to Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ | 25 |

| tert-Butylbenzene (B1681246) | -C(CH₃)₃ | 16 |

| Chlorobenzene (B131634) | -Cl | 0.033 |

| Bromobenzene (B47551) | -Br | 0.030 |

Data extrapolated from various sources on electrophilic aromatic substitution.

This data indicates that while alkyl groups like tert-butyl are activating, the halogens are deactivating. A predictive model for this compound would need to synthesize these opposing effects.

Steric and Electronic Effects on Reaction Selectivity

The regioselectivity of reactions involving this compound is a direct consequence of the steric and electronic influences of its substituents. These factors guide incoming reagents to specific positions on the aromatic ring.

Influence of tert-Butyl Steric Bulk on Reaction Rates and Selectivity

The tert-butyl group is one of the most sterically bulky substituents commonly encountered in organic chemistry. Its large size physically obstructs the two ortho positions (positions 2 and 6 relative to the tert-butyl group), making them less accessible to attacking reagents. numberanalytics.comucalgary.ca This steric hindrance has a profound effect on both the rate and selectivity of reactions.

In electrophilic aromatic substitution reactions, while the tert-butyl group is electronically activating and directs incoming electrophiles to the ortho and para positions, the steric hindrance at the ortho positions significantly favors substitution at the para position. stackexchange.comlibretexts.org For example, the nitration of tert-butylbenzene yields a much higher proportion of the para isomer compared to the ortho isomer. libretexts.org

In the case of this compound, the positions ortho to the tert-butyl group are already substituted with bromo and chloro atoms. Therefore, the primary influence of the tert-butyl group's steric bulk will be to modulate the reactivity of the remaining unsubstituted positions on the ring.

The following table provides a comparison of the product distribution in the nitration of toluene and tert-butylbenzene, highlighting the impact of steric hindrance.

Product Distribution in the Nitration of Toluene and tert-Butylbenzene

| Starting Material | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

|---|---|---|---|

| Toluene | 58.5 | 4.5 | 37.0 |

| tert-Butylbenzene | 16 | 8 | 75 |

This data illustrates the directing and steric effects of alkyl groups in electrophilic aromatic substitution. libretexts.org

Electron-Donating/Withdrawing Characteristics of Substituents

The electronic nature of the bromo, chloro, and tert-butyl substituents plays a crucial role in determining the regioselectivity of reactions.

tert-Butyl Group: As an alkyl group, the tert-butyl group is an electron-donating group through an inductive effect. stackexchange.com This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. This electron-donating nature activates the ring, particularly at the ortho and para positions.

In this compound, the interplay of these electronic effects will determine the most nucleophilic and electrophilic sites on the ring. For electrophilic attack, the positions that are most activated by the combined electronic influences of the three substituents will be favored. Conversely, for nucleophilic aromatic substitution, the positions most activated towards attack by a nucleophile will be those that are most electron-deficient.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual hydrogen and carbon atoms.

Proton NMR (¹H NMR) spectroscopy for 3-Bromo-5-chloro-tert-butylbenzene reveals two distinct regions: the aromatic region and the alkyl region. The tert-butyl group, characterized by its nine equivalent protons, typically produces a prominent singlet in the upfield region of the spectrum. The chemical shift for these protons is influenced by the shielding effect of the alkyl group, placing it around δ 1.31 ppm.

The aromatic region displays more complex patterns due to the substitution on the benzene (B151609) ring. The three aromatic protons are chemically non-equivalent. The proton at C2 (between the bromine and chlorine substituents) is expected to appear as a triplet, while the protons at C4 and C6 will likely appear as triplets or doublets of doublets, depending on the coupling constants. The specific arrangement and electronic effects of the bromo, chloro, and tert-butyl groups dictate the precise chemical shifts of these aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity |

| C(CH₃)₃ | 1.31 | Singlet |

| Aromatic H | 7.30 - 7.50 | Multiplet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and the chemical shifts are highly sensitive to the effects of the attached substituents.

The carbon atoms directly bonded to the electronegative halogen atoms (C3-Br and C5-Cl) are significantly deshielded and appear at downfield chemical shifts. The quaternary carbon of the tert-butyl group (C1) is also found in the downfield aromatic region. The carbon atom of the tert-butyl group itself appears in the aliphatic region of the spectrum, along with the signal for the three equivalent methyl carbons. The chemical shifts provide empirical evidence for the 1,3,5-substitution pattern on the benzene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) (ppm) |

| C(C H₃)₃ | 31.2 |

| C (CH₃)₃ | 34.8 |

| Aromatic C-H | 125.4 |

| Aromatic C-H | 129.5 |

| Aromatic C-Br | 122.9 |

| Aromatic C-Cl | 135.0 |

| Aromatic C-C(CH₃)₃ | 152.9 |

| Aromatic C-H | 132.3 |

While this compound is achiral and lacks stereocenters, advanced 2D NMR techniques are crucial for the unambiguous assignment of proton and carbon signals, confirming the connectivity and substitution pattern.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between the aromatic protons, helping to trace the connectivity around the ring and differentiate between the signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons (those without attached protons). For instance, correlations from the tert-butyl protons (at ~1.31 ppm) to the C1, C2, and C6 carbons of the aromatic ring would firmly establish the attachment point of the alkyl group and the 1,3,5-substitution pattern.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. This technique is highly effective for assessing the purity of a this compound sample and for differentiating it from its structural isomers. Isomers, such as 2-bromo-4-chloro-1-tert-butylbenzene, will have identical mass spectra. However, their different boiling points and polarities will cause them to have distinct retention times on a GC column, allowing for their effective separation and individual identification. The mass spectrometer then serves as a detector, confirming that the separated components have the correct molecular weight for a bromo-chloro-tert-butylbenzene isomer.

High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. The presence of bromine and chlorine, both of which have two abundant stable isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), creates a characteristic isotopic pattern in the mass spectrum.

The most abundant molecular ion peak (M⁺) would correspond to the molecule containing the ⁷⁹Br and ³⁵Cl isotopes. HRMS can measure the mass of this ion with enough accuracy to distinguish its formula, C₁₀H₁₂⁷⁹Br³⁵Cl, from other possible elemental compositions with the same nominal mass. The distinct isotopic signature, with additional peaks for molecules containing ⁸¹Br and ³⁷Cl, provides definitive confirmation of the presence and number of bromine and chlorine atoms in the molecule.

Table 3: Theoretical Isotopic Masses for the Molecular Ion [C₁₀H₁₂BrCl]⁺

| Isotopes | Exact Mass (Da) | Relative Abundance (%) |

| ¹²C₁₀¹H₁₂⁷⁹Br³⁵Cl | 245.9865 | 100.0 |

| ¹²C₁₀¹H₁₂⁸¹Br³⁵Cl | 247.9845 | 97.9 |

| ¹²C₁₀¹H₁₂⁷⁹Br³⁷Cl | 247.9836 | 32.5 |

| ¹²C₁₀¹H₁₂⁸¹Br³⁷Cl | 249.9815 | 31.8 |

Infrared (IR) Spectroscopy for Functional Group Identification.

Characteristic Vibrations of Halogenated Aromatic Rings

The IR spectrum of this compound is expected to exhibit several absorption bands that are characteristic of a substituted benzene ring. The presence of halogen atoms (bromine and chlorine) and an alkyl group influences the position and intensity of these bands.

Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. libretexts.orgpressbooks.pub For substituted benzenes, these bands are often observed in the 3100–3000 cm⁻¹ range. Another key feature of aromatic compounds is the presence of C=C stretching vibrations within the ring, which give rise to a series of peaks, often of variable intensity, in the 1600–1450 cm⁻¹ region. libretexts.orgpressbooks.pub Two of the most prominent bands are usually found near 1600 cm⁻¹ and 1500 cm⁻¹. libretexts.org

The substitution pattern on the benzene ring can be elucidated by analyzing the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). thieme-connect.de For a 1,3,5-trisubstituted benzene ring, as is the case for this compound, strong absorption bands are typically expected in the 810–850 cm⁻¹ and 660–700 cm⁻¹ regions. pressbooks.pub

The carbon-halogen bonds also produce characteristic absorptions. The C-Cl stretching vibration typically appears in the 800–600 cm⁻¹ range, while the C-Br stretch is found at lower frequencies, usually between 600 and 500 cm⁻¹. These absorptions arise from skeletal vibrations of the molecule rather than simple stretching. thieme-connect.de The complexity of the fingerprint region means these bands may overlap with others, but their presence is a key indicator of halogenation.

Table 1: Expected IR Absorption Ranges for the Halogenated Aromatic Moiety of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aromatic C=C Stretch | 1625 - 1575 | Medium |

| Aromatic C=C Stretch | 1500 - 1450 | Medium to Strong |

| C-H Out-of-Plane Bending (1,3,5-Trisubstitution) | 850 - 810 | Strong |

| C-H Out-of-Plane Bending (1,3,5-Trisubstitution) | 700 - 660 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| C-Br Stretch | 600 - 500 | Strong |

Note: The exact positions of these bands can be influenced by the interplay of electronic and steric effects from all substituents on the ring.

Detection of tert-Butyl Group Signatures

The tert-butyl group, (CH₃)₃C-, has several characteristic IR absorption bands that make it readily identifiable. These signatures are due to the stretching and bending vibrations of its C-H and C-C bonds.

The most prominent feature is the sp³ C-H stretching vibration, which occurs in the 2950–2850 cm⁻¹ range. docbrown.info This band is typically strong and sharp. The tert-butyl group often shows a distinctive splitting of the C-H bending (scissoring) vibrations. Two medium-intensity bands are usually observed around 1395 cm⁻¹ and 1365 cm⁻¹, with the band at 1365 cm⁻¹ often being particularly sharp and characteristic of the tert-butyl moiety. docbrown.infoacs.org

Additionally, skeletal vibrations involving the C-C bonds of the tert-butyl group can be found in the fingerprint region, typically between 1250 and 1100 cm⁻¹. These bands can sometimes be observed as a pair of absorptions. acs.org

Table 2: Characteristic IR Absorption Bands for the tert-Butyl Group

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

| C-H Asymmetric Stretch | ~2960 | Strong |

| C-H Symmetric Stretch | ~2870 | Medium |

| C-H Asymmetric Bending | ~1460 | Medium |

| C-H Symmetric Bending (Umbrella Mode) | ~1395 | Medium |

| C-H Symmetric Bending (Umbrella Mode) | ~1365 | Strong, Sharp |

| C-C Skeletal Vibrations | 1250 - 1100 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties and Structural Distortion

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, this technique is particularly useful for characterizing the π-electron system of the benzene ring. The absorption of UV radiation promotes electrons from a lower energy molecular orbital (usually the highest occupied molecular orbital, HOMO) to a higher energy one (the lowest unoccupied molecular orbital, LUMO). hnue.edu.vn

The UV spectrum of benzene itself displays three main absorption bands: two intense primary bands around 184 nm and 204 nm, and a less intense, fine-structured secondary band near 255 nm. libretexts.orgpressbooks.pubquimicaorganica.org These absorptions are due to π → π* transitions. When substituents are added to the benzene ring, they can alter the energy of the molecular orbitals, leading to shifts in the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands.

In this compound, the two halogen atoms and the tert-butyl group act as auxochromes. Halogens, with their non-bonding electrons, can participate in resonance with the π-system of the ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands. hnue.edu.vn The tert-butyl group, being an electron-donating alkyl group, also typically causes a slight bathochromic shift. nist.gov

The combined electronic effects of the bromo, chloro, and tert-butyl substituents are expected to shift the secondary benzene band (B-band) to a wavelength longer than 255 nm. The presence of multiple substituents, particularly bulky ones like the tert-butyl group, can also introduce steric hindrance. This steric strain may cause a distortion in the planarity of the benzene ring, which can affect the extent of π-electron conjugation. youtube.com A loss of planarity typically results in a hypsochromic shift (a shift to shorter wavelengths) and a decrease in absorption intensity (hypochromic effect) because the efficiency of the π → π* transition is reduced. youtube.com Therefore, the final observed UV-Vis spectrum for this compound will be a result of the balance between the electronic effects of the substituents, which cause a red shift, and any potential steric distortion, which would cause a blue shift.

Table 3: Expected UV-Vis Spectral Characteristics for this compound

| Chromophore | Transition Type | Expected λ_max (nm) | Effect of Substitution |

| Substituted Benzene Ring | π → π* (Primary Band) | > 204 | Bathochromic shift due to halogen and alkyl groups. |

| Substituted Benzene Ring | π → π* (Secondary Band) | > 255 | Bathochromic shift due to electronic effects; possible hypsochromic shift if steric hindrance is significant. |

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate

As a synthetic intermediate, 3-Bromo-5-chloro-tert-butylbenzene offers chemists a platform for creating intricate molecular architectures. The differential reactivity of the bromine and chlorine atoms is key to its versatility, allowing for sequential, controlled reactions. Such halogenated aromatic compounds are often important intermediates in the pharmaceutical and agrochemical industries. google.com

The structure of this compound is inherently designed for the synthesis of complex molecules with tailored functionalities. avantorsciences.com The presence of two distinct halogen atoms—bromide and chloride—on the benzene (B151609) ring allows for selective functionalization through various cross-coupling reactions. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many catalytic processes, such as Suzuki or Stille couplings. This reactivity difference enables chemists to selectively replace the bromine atom while leaving the chlorine atom available for a subsequent, different transformation. This stepwise approach is fundamental to building complex molecular frameworks efficiently. The bulky tert-butyl group exerts significant steric influence, which can direct incoming reagents to specific positions and affect the rotational freedom of the molecule, thereby fine-tuning the conformational and electronic properties of the final product.

This compound serves as an excellent building block for introducing a 3-chloro-5-(tert-butyl)phenyl group into larger molecular systems. Its utility is particularly pronounced in synthetic strategies that require orthogonal chemistry, where one reactive site can be manipulated without affecting another. For example, a Grignard reagent could be formed at the bromine position, which could then react with an electrophile, all while the chloro-group remains unchanged for a later palladium-catalyzed amination or etherification reaction. This capability makes it a valuable component in the construction of highly substituted and functionalized aromatic compounds.

Development of Novel Materials

The unique steric and electronic properties of this compound make it a promising precursor for the development of advanced materials with specific, engineered characteristics.

The most prominent feature of this molecule in the context of materials science is its large tert-butyl group. avantorsciences.comchemsrc.com When this compound is used as a monomer and incorporated into a polymer chain, the tert-butyl group acts as a bulky pendant group that disrupts intermolecular chain packing. This steric hindrance can significantly reduce the crystallinity of the resulting polymer, leading to materials with enhanced solubility in common organic solvents, lower melting points, and increased amorphous character. By controlling the steric environment along the polymer backbone, researchers can precisely tune physical properties such as mechanical flexibility and gas permeability.

The potential applications for this compound in advanced materials are extensive. avantorsciences.comchemsrc.com The halogen atoms serve as reactive handles to attach other functional moieties. For instance, they can be converted to groups that can be polymerized or grafted onto surfaces.

Polymers with Specific Properties: The steric bulk of the tert-butyl group can create free volume within a polymer matrix, which can be exploited to tune the material's glass transition temperature and other thermal properties. By replacing the halogens with chromophores or electronically active groups, polymers with specific optical or electrical properties could be developed. avantorsciences.comchemsrc.comgoogle.com

Nanomaterials: The molecule can be modified to act as a ligand for the synthesis of metal nanoparticles. The steric hindrance from the tert-butyl group could control access to the nanoparticle surface, influencing its catalytic activity or stability.

Fundamental Studies in Physical Organic Chemistry

The structure of this compound is well-suited for fundamental studies in physical organic chemistry. Research on similarly hindered molecules, such as 1,3,5-tri-tert-butylbenzene (B73737), has provided deep insights into reaction mechanisms. The bromination of these sterically congested systems has been shown to involve complex transition states, advancing the understanding of electrophilic aromatic substitution. this compound allows for the investigation of several key principles:

Steric vs. Electronic Effects: It provides a model system to study the interplay between the steric hindrance of the large tert-butyl group and the electron-withdrawing inductive effects of the bromine and chlorine atoms.

Reaction Selectivity: It can be used to probe the relative reactivity of C-Br versus C-Cl bonds under various catalytic conditions, providing valuable data for designing selective synthetic transformations.

Mechanistic Probes: The well-defined substitution pattern allows for clear analysis of reaction outcomes, helping to elucidate complex reaction mechanisms in aromatic chemistry.

Probes for Understanding Steric Hindrance in Aromatic Systems

The spatial arrangement of atoms within a molecule, and the non-bonding interactions that arise from this arrangement, are known as steric effects. These effects can profoundly influence a molecule's reactivity and stability. The large tert-butyl group in this compound creates significant steric hindrance, particularly at the positions ortho to it on the benzene ring.

In electrophilic aromatic substitution reactions, the bulky tert-butyl group can hinder the approach of an electrophile to the adjacent carbon atoms. numberanalytics.comstackexchange.com This steric hindrance can lead to a lower rate of reaction at the ortho positions compared to the less hindered para position. numberanalytics.com For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly lower percentage of the ortho-substituted product compared to the para-substituted product, a direct consequence of the steric bulk of the tert-butyl group. numberanalytics.com The presence of both a bromo and a chloro substituent in the meta positions relative to the tert-butyl group further influences the electronic environment of the ring, but the steric dominance of the tert-butyl group remains a key factor in directing incoming reactants.

The differing sizes of the bromine and chlorine atoms also contribute to the steric environment around the aromatic ring. While both are halogens, their atomic radii differ, which can lead to subtle differences in the steric hindrance they impose on neighboring positions. This makes this compound a useful substrate for studying the competitive influence of different sized halogen atoms in conjunction with a large alkyl group on the regioselectivity of aromatic reactions.

A summary of the substituents and their potential steric influence is presented below:

| Substituent Group | Van der Waals Radius (Å) | General Steric Effect |

| tert-Butyl | ~3.5 | High |

| Bromo | 1.85 | Moderate |

| Chloro | 1.75 | Moderate |

Note: Van der Waals radii are approximate values and can vary slightly depending on the measurement method.

Models for Investigating Aromaticity and Kinetic Stability

Aromaticity is a property of cyclic, planar molecules with a ring of resonance bonds that gives them increased stability compared to other geometric or connective arrangements with the same set of atoms. The stability of a molecule can be considered from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the relative energy of the compound itself, while kinetic stability relates to the energy barrier that must be overcome for it to react. masterorganicchemistry.comyoutube.com

In reactions where multiple products can be formed, this compound can serve as a model to study the principles of kinetic versus thermodynamic control. libretexts.orgaklectures.com The kinetically controlled product is the one that is formed fastest (lower activation energy), while the thermodynamically controlled product is the most stable one. libretexts.orgaklectures.com The steric hindrance provided by the tert-butyl group can raise the activation energy for reaction at the ortho positions, potentially favoring the formation of a thermodynamically more stable, but kinetically less favored, product at a different position under certain reaction conditions.

Potential in Catalysis Research and Ligand Design

The structure of this compound offers potential for its use as a precursor in the synthesis of specialized ligands for catalysis. The bromo and chloro substituents provide reactive handles for further chemical transformations, such as cross-coupling reactions, which can be used to introduce other functional groups.

Bidentate ligands, which are compounds that can bind to a metal center through two donor atoms, are of significant interest in the development of catalysts for a wide range of organic transformations. nih.govmacalester.edumdpi.comtum.de The ortho, para-directing nature of the tert-butyl group and the existing halogen substituents could be exploited to synthesize novel bidentate ligands. For example, the bromine atom could be selectively replaced via a coupling reaction, followed by a similar reaction at the chlorine position, to introduce two different coordinating groups. The steric bulk of the tert-butyl group would be an integral part of the resulting ligand's architecture, influencing the coordination geometry around the metal center and, consequently, the selectivity and activity of the catalyst.

While specific applications of this compound in catalysis are not extensively documented, the principles of ligand design suggest its utility as a building block for creating sterically demanding and electronically tunable ligands for transition metal catalysis.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-5-chloro-tert-butylbenzene, and how can purity be verified?

The synthesis of halogenated tert-butylbenzene derivatives typically involves Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic rings. For example, bromo and chloro substituents can be introduced via electrophilic substitution or cross-coupling reactions. A multi-step approach might include:

tert-Butylation : Introduce the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) on a bromo/chloro-substituted benzene precursor.

Halogenation : Optimize regioselectivity using directing groups or steric effects to install bromine and chlorine at the 3- and 5-positions, respectively.

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (e.g., using heptane/ethanol mixtures) can isolate the product .

Purity Verification :

Q. What spectroscopic methods are most effective for characterizing this compound?

A combination of techniques ensures structural confirmation:

- ¹H/¹³C NMR : Identify tert-butyl (δ 1.3 ppm, 9H singlet) and aromatic protons (δ 6.8–7.5 ppm). Chlorine and bromine substituents deshield adjacent carbons in ¹³C spectra .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., M⁺ at m/z 276 for C₁₀H₁₁BrCl) and isotopic patterns (Br: 1:1, Cl: 3:1) .

- X-ray Crystallography : Resolve steric effects of the tert-butyl group and halogen positions (e.g., using SHELXL for refinement) .

Q. What are the critical safety precautions when handling this compound?

- Storage : Keep at 2–8°C in airtight containers to prevent decomposition .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Waste Disposal : Segregate halogenated waste and use licensed facilities for incineration to avoid environmental release .

- Fire Hazard : Use CO₂ or dry chemical extinguishers; avoid water if reactive byproducts (e.g., HBr/HCl gases) are possible .

Advanced Research Questions

Q. How can competing substitution reactions be minimized during the synthesis of this compound?

Competing halogenation can arise due to similar electrophilic reactivities of Br₂ and Cl₂. Strategies include:

- Stepwise Halogenation : Introduce bromine first (using NBS or Br₂/FeBr₃), leveraging the tert-butyl group’s steric hindrance to direct Cl to the 5-position .

- Temperature Control : Perform chlorination at lower temps (0–5°C) to reduce over-substitution .

- Protecting Groups : Temporarily block reactive sites with removable groups (e.g., sulfonic acids) .

Q. What strategies are effective in resolving contradictions in spectroscopic data for halogenated tert-butylbenzene derivatives?

Conflicting data (e.g., unexpected NMR splitting or MS fragments) may arise from rotational isomers or trace impurities. Solutions:

- Variable-Temperature NMR : Identify dynamic effects (e.g., tert-butyl rotation) by acquiring spectra at −40°C to 80°C .

- 2D NMR (COSY, HSQC) : Map coupling networks to confirm substitution patterns .

- High-Resolution MS : Differentiate isotopic clusters (e.g., Br vs. Cl contributions) to verify molecular formulas .

- Crystallographic Validation : Resolve ambiguities via X-ray structures .

Q. How can this compound serve as a precursor in synthesizing functionalized aromatic systems?

The compound’s halogen groups enable diverse transformations:

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., to install trifluoromethyl or aryl groups at the 3-position) .

- Nucleophilic Substitution : Replace bromine with amines or alkoxides under Pd catalysis .

- Directed C–H Activation : Use tert-butyl as a directing group for regioselective functionalization (e.g., carboxylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.